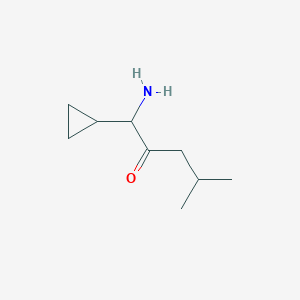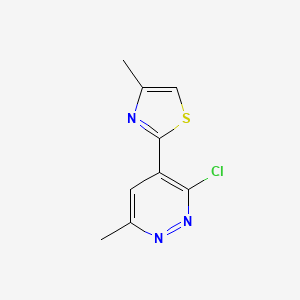
3-Chloro-6-methyl-4-(4-methyl-1,3-thiazol-2-yl)pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-6-methyl-4-(4-methyl-1,3-thiazol-2-yl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a thiazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-methyl-4-(4-methyl-1,3-thiazol-2-yl)pyridazine typically involves the reaction of 3-chloro-6-methylpyridazine with 4-methyl-2-thiazolylamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods are critical factors in scaling up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-6-methyl-4-(4-methyl-1,3-thiazol-2-yl)pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminopyridazine derivative, while coupling reactions would produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
3-Chloro-6-methyl-4-(4-methyl-1,3-thiazol-2-yl)pyridazine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and photovoltaic materials.
Biological Studies: It is used as a probe to study enzyme mechanisms and receptor-ligand interactions.
Wirkmechanismus
The mechanism of action of 3-Chloro-6-methyl-4-(4-methyl-1,3-thiazol-2-yl)pyridazine involves its interaction with specific molecular targets. The thiazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, while the pyridazine ring can participate in coordination with metal ions. These interactions can modulate enzyme activity or receptor function, leading to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-6-methylpyridazine: Lacks the thiazole moiety, resulting in different electronic properties and reactivity.
4-Methyl-2-thiazolylamine: Contains the thiazole ring but lacks the pyridazine structure, affecting its biological activity.
6-Methyl-4-(4-methyl-1,3-thiazol-2-yl)pyridazine: Similar structure but without the chlorine atom, leading to different reactivity in substitution reactions.
Uniqueness
The unique combination of the pyridazine and thiazole rings in 3-Chloro-6-methyl-4-(4-methyl-1,3-thiazol-2-yl)pyridazine imparts distinct electronic and steric properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from similar compounds.
Eigenschaften
Molekularformel |
C9H8ClN3S |
|---|---|
Molekulargewicht |
225.70 g/mol |
IUPAC-Name |
2-(3-chloro-6-methylpyridazin-4-yl)-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C9H8ClN3S/c1-5-3-7(8(10)13-12-5)9-11-6(2)4-14-9/h3-4H,1-2H3 |
InChI-Schlüssel |
YWKUOOWRDONIKO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(N=N1)Cl)C2=NC(=CS2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






amino}acetic acid](/img/structure/B13166598.png)

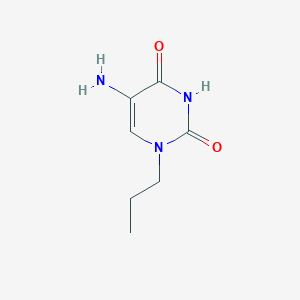
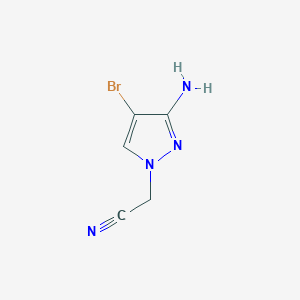
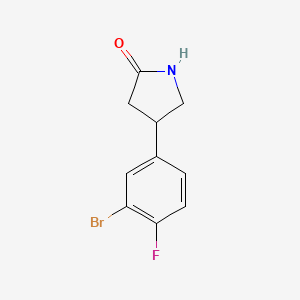

![2-[(2-Fluorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13166644.png)
![N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B13166646.png)
![(2E)-3-{3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}acrylic acid](/img/structure/B13166647.png)
